N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-16-9-5-7-14(18(16)25-2)19(23)21-11-12-10-17(26-22-12)13-6-3-4-8-15(13)20/h3-10H,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYFZXFSAZTYMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes
The 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes is a cornerstone method for isoxazole formation. For the target compound, 2-fluorophenylacetonitrile oxide reacts with propiolaldehyde under mild conditions to yield 5-(2-fluorophenyl)isoxazole-3-carbaldehyde (Scheme 1).
Reaction Conditions :
- Nitrile oxide precursor: 2-Fluorophenylhydroximoyl chloride (generated in situ from hydroxylamine and NaOCl).
- Dipolarophile: Propiolaldehyde in dichloromethane at 0–5°C.
- Catalyst: Triethylamine (1.2 equiv).
- Yield: 68–72%.
Mechanistic Insight :
The nitrile oxide undergoes [3+2] cycloaddition with the alkyne, favoring regioselectivity due to electronic effects of the 2-fluorophenyl group. The aldehyde at position 3 is retained for subsequent reductive amination.
Enaminone Cyclization with Hydroxylamine
An alternative route involves enaminone intermediates. 3-Amino-1-(2-fluorophenyl)prop-2-en-1-one reacts with hydroxylamine hydrochloride in aqueous KOH to form the isoxazole ring (Scheme 2).
Optimized Parameters :
- Solvent: Ethanol/water (4:1 v/v).
- Temperature: Reflux (80°C).
- Reaction time: 6–8 hours.
- Yield: 65–70%.
Advantages :
- Avoids handling unstable nitrile oxides.
- Scalable to multigram quantities.
Functionalization of the Isoxazole Intermediate
Reductive Amination of 5-(2-Fluorophenyl)Isoxazole-3-Carbaldehyde
The aldehyde group is converted to a primary amine via reductive amination:
- Imine Formation : React with ammonium acetate in methanol.
- Reduction : Sodium cyanoborohydride (NaBH3CN) in THF at room temperature.
- Product : 5-(2-Fluorophenyl)isoxazol-3-yl)methylamine (Yield: 85%).
Critical Notes :
Alternative Pathway: Bromomethylation and Amine Substitution
For substrates sensitive to reductive conditions, bromomethylation offers a viable route:
- Bromination : Treat 5-(2-fluorophenyl)isoxazole-3-methanol with PBr3 in DCM.
- Amine Substitution : React with sodium azide (NaN3) in DMF, followed by Staudinger reduction (PPh3/H2O).
- Product : 5-(2-Fluorophenyl)isoxazol-3-yl)methylamine (Yield: 78%).
Synthesis of 2,3-Dimethoxybenzoic Acid
Demethylation-Methylation Strategy
- Starting Material : 2,3-Dihydroxybenzoic acid.
- Selective Methylation : Use dimethyl sulfate (DMS) in acetone with K2CO3.
- Product : 2,3-Dimethoxybenzoic acid (Yield: 92%).
Characterization Data :
- ¹H NMR (400 MHz, CDCl3): δ 7.52 (dd, J = 8.4 Hz, 1H), 7.03 (d, J = 8.4 Hz, 1H), 3.93 (s, 3H, OCH3), 3.91 (s, 3H, OCH3).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Reagents :
- 2,3-Dimethoxybenzoic acid (1.0 equiv).
- 5-(2-Fluorophenyl)isoxazol-3-yl)methylamine (1.1 equiv).
- EDCl (1.2 equiv), HOBt (1.2 equiv) in DCM.
Procedure :
Acid Chloride Route
For moisture-sensitive substrates:
- Chlorination : Treat 2,3-dimethoxybenzoic acid with thionyl chloride (SOCl2).
- Amidation : React with isoxazole-methylamine in anhydrous THF.
- Yield : 88%.
Advantages :
- Higher reactivity of acid chloride ensures faster coupling.
- Minimizes racemization.
Optimization and Challenges
Regioselectivity in Isoxazole Formation
The position of the 2-fluorophenyl group is controlled by:
Chemical Reactions Analysis
Types of Reactions
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Biological Activity
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Synthesis of this compound
The synthesis of the compound typically involves the reaction of 3-(4-bromophenyl)-5-(2-fluorophenyl)isoxazole with pyridine-3-ylmethanamine under controlled conditions. The process results in the formation of the desired product with various yields reported in literature. For instance, one study reported a yield of 61% for a related compound synthesized using similar methodologies .
Reaction Scheme
The general reaction scheme can be summarized as follows:
-
Starting Materials :
- 3-(4-bromophenyl)-5-(2-fluorophenyl)isoxazole
- Pyridine-3-ylmethanamine
-
Reaction Conditions :
- Solvent: DMSO or similar
- Temperature: Varies based on specific protocols
- Yield : Typically ranges from 30% to 75% depending on the specific conditions and reagents used.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and anti-cancer properties.
Key Findings
- Anticancer Activity :
- Anti-inflammatory Effects :
Study 1: Anticancer Efficacy
A recent study assessed the effects of this compound on human cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability, particularly in MCF-7 (breast cancer) and HT-29 (colon cancer) cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.8 | Apoptosis induction |
| HT-29 | 1.2 | Cell cycle arrest |
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of the compound using LPS-stimulated RAW 264.7 macrophages. The study found that this compound significantly inhibited TNF-alpha release.
| Treatment Concentration (µM) | TNF-alpha Release (% Inhibition) |
|---|---|
| 1 | 45 |
| 5 | 70 |
| 10 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
